![molecular formula C7H5ClO3S B3031545 2,3-二氢噻吩并[3,4-b][1,4]二噁英-5-羰基氯 CAS No. 477587-17-0](/img/structure/B3031545.png)

2,3-二氢噻吩并[3,4-b][1,4]二噁英-5-羰基氯

描述

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride is a chemical compound that is part of a broader class of organic compounds known as thiophenes. These compounds are characterized by a sulfur atom incorporated into a heterocyclic ring. The specific structure of 2,3-dihydrothieno[3,4-b][1,4]dioxine indicates the presence of a dioxine moiety, which is a type of oxygen-containing heterocycle, fused to the thiophene ring. This compound is of interest due to its potential applications in various chemical reactions and material science, such as the synthesis of polymers with unique properties.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the Lewis base-catalyzed addition of 1,3-dithiane to electrophiles is a method that could potentially be adapted for the synthesis of compounds similar to 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives . Additionally, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process has been used to synthesize dihydrobenzo[1,4]dioxine derivatives, which share some structural similarities with the compound of interest . These methods highlight the potential synthetic routes that could be explored for the synthesis of 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride.

Molecular Structure Analysis

The molecular structure of compounds within this family has been established through various analytical techniques. X-ray diffraction analysis has been used to determine the configuration around double bonds in similar compounds, which could be indicative of the structural characteristics of 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride . Understanding the molecular structure is crucial for predicting the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The reactivity of 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives can be inferred from related studies. For example, the electrochemical synthesis of polymers based on a similar monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, suggests that these compounds can participate in polymerization reactions to form novel materials . This indicates that 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride could also be used in the synthesis of polymers with desirable properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized using techniques such as infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy . These methods provide information on the functional groups present, molecular weight, and the electronic environment of the atoms within the molecule. Additionally, the electrochemical properties can be studied using cyclic voltammetry and electrochemical impedance spectroscopy, which are particularly relevant for materials intended for electronic or photovoltaic applications .

科学研究应用

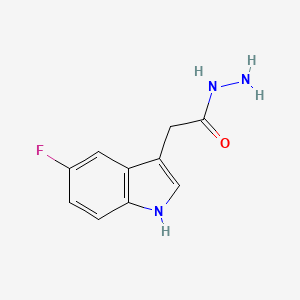

抗惊厥应用: Kulandasamy 等人 (2010) 的研究证明了 7-({2-[(取代)羰基]肼基}羰基)-2,3-二氢噻吩并 [3,4-b][1,4]二噁英-5-羧酸乙酯作为抗惊厥药的潜力。这些源自 2,3-二氢噻吩并[3,4-b][1,4]二噁英-5-羰基氯的化合物对诱发性癫痫发作表现出显着的保护作用,尤其是萘氧基取代的衍生物 (Kulandasamy, Adhikari, Taranalli, & Venkataswamy, 2010)。

电化学和电容性能: Mo 等人 (2015) 的一项研究探讨了以 3,4-乙撑二氧噻吩单元封端的烷基功能化联噻吩的电化学性能。他们发现所得聚合物表现出良好的循环能力和有利的电容性能,使其成为超级电容器的有前途的材料 (Mo, Zhou, Ma, Xu, Jiang, & Zhu, 2015)。

固态表征和应用: Subramanian 等人 (2019) 专注于 2,3-二氢噻吩并[3,4-b][1,4]二噁英-2-羧酸的固态表征,这是一种源自 3,4-乙撑二氧噻吩的共聚单体,旨在将亲水性引入共聚物。这项研究对于理解该化合物在各个领域的应用至关重要 (Subramanian, Rowland, Yap, & Martin, 2019)。

电致变色材料: Kumar 等人 (1998) 研究了使用 3,4-烷基二氧噻吩衍生物单体合成的烷基取代和未取代的聚(3,4-烷基二氧噻吩)。他们发现这些材料在电致变色应用中很有用,证明了它们在显示和智能窗口技术中的潜力 (Kumar, Welsh, Morvant, Piroux, Abboud, & Reynolds, 1998)。

选择性识别应用: Dong 等人 (2015) 合成了和表征了新型手性 PEDOT,用于选择性识别 3,4-二羟基苯丙氨酸对映异构体。该应用在立体选择性识别中尤为重要,这是生化和药物研究的关键方面 (Dong, Lu, Duan, Xu, Hu, Zhang, Zhu, Sun, Ming, Wang, & Zhen, 2015)。

作用机制

Target of Action

It’s structurally similar to 2-chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine, which is an intermediate in the synthesis of poly(sulfobetaine-3,4-ethylenedioxythiophene) (psbedot), a conjugated polymer .

Mode of Action

It’s structurally similar to 2-chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine, which acts as an intermediate during the multi-step synthesis of psbedot .

Biochemical Pathways

It’s structurally similar to 2-chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine, which is involved in the synthesis of psbedot, a conjugated polymer .

属性

IUPAC Name |

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPVCHMDVVGUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC=C2O1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428781 | |

| Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477587-17-0 | |

| Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone](/img/structure/B3031480.png)